molecular formula C28H46O4 B585399 Bis(2-propylheptyl) Phthalate-d4 CAS No. 1346601-46-4

Bis(2-propylheptyl) Phthalate-d4

Cat. No.: B585399
CAS No.: 1346601-46-4
M. Wt: 450.7 g/mol
InChI Key: MTYUOIVEVPTXFX-OLNJRPQYSA-N
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Description

Bis(2-propylheptyl) Phthalate-d4 (CAS 1346601-46-4) is a deuterium-labeled stable isotope of the plasticizer Di(2-propylheptyl) phthalate (DPHP). It is presented as a pale yellow oil and should be stored at 2-8°C . This compound is primarily used as a metabolic tracer and an internal standard in quantitative bioanalytical chemistry, enabling precise and accurate measurement of DPHP and its metabolites in complex biological matrices. DPHP itself is a high-molecular-weight phthalate ester used as a general-purpose plasticizer for PVC, often as a substitute for DEHP and DINP, offering benefits like low volatility and high thermal stability . In research, this compound is a critical tool for investigating the toxicokinetics of DPHP. Human volunteer studies have utilized this deuterated standard to monitor the parent compound and its oxidized metabolites, such as mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP) and mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP), in blood and urine over time . Such research is fundamental for exposure assessment in biomonitoring studies, like those tracking the emergence of DPHP metabolites in the general population . By incorporating deuterium atoms into the phthalate ring, this compound allows researchers to distinguish administered DPHP from background exposure, facilitating the discovery of exposure biomarkers and contributing to a modern safety evaluation of this industrial chemical . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

bis(2-propylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYUOIVEVPTXFX-OLNJRPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CCC)CCCCC)C(=O)OCC(CCC)CCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334646
Record name Bis(2-propylheptyl) Phthalate-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346601-46-4
Record name Bis(2-propylheptyl) Phthalate-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Monoester Formation

Phthalic anhydride reacts with 2-propylheptanol in a 1:2.4–1:3.0 molar ratio under inert conditions. Activated carbon (0.2–0.5% wt of phthalic anhydride) is added to adsorb impurities and decolorize the mixture. The reaction is heated to 130–170°C for 20–60 minutes, ensuring complete conversion to phthalic mono(2-propylheptyl) ester. This step avoids reflux to prevent phthalic anhydride precipitation.

Diesterification

The monoester undergoes further esterification with excess 2-propylheptanol at 180–240°C using a titanium-based catalyst system (tetrabutyl titanate and titanium isopropylate, 0.05–0.2% wt). The catalyst ratio (1:1–1:4) balances activity and stability, achieving >99% conversion within 3–5 hours. Acid value is maintained below 0.40 mg KOH/g to minimize side reactions.

Table 1: Reaction Parameters for DPHP Synthesis

ParameterRange
Molar Ratio (Anhydride:Alcohol)1:2.4–1:3.0
Catalyst Concentration0.05–0.2% wt
Temperature180–240°C
Reaction Time3–5 hours
Acid Value (Final)<0.40 mg KOH/g

Deuteration Strategies for this compound

Deuteration introduces four deuterium atoms into the phthalate backbone, typically targeting aromatic or aliphatic positions. Two primary methods are employed:

Gas-Phase Deuterium Exchange

Bis(2-propylheptyl) phthalate is exposed to deuterium gas (D₂) at elevated temperatures (150–200°C) in the presence of palladium or platinum catalysts. This method achieves 95–98% deuteration efficiency but requires stringent control over moisture and oxygen to prevent catalyst deactivation.

Base-Catalyzed H-D Exchange

A solution-phase approach involves dissolving DPHP in deuterated solvents (e.g., D₂O or CD₃OD) with alkaline catalysts (e.g., NaOD or KOtBu). The reaction proceeds at 80–120°C for 24–48 hours, selectively replacing hydrogens adjacent to electron-withdrawing groups. This method yields 90–94% deuteration but may require multiple cycles for complete labeling.

Table 2: Comparative Analysis of Deuteration Methods

MethodConditionsEfficiencyAdvantagesLimitations
Gas-Phase D₂ Exchange150–200°C, Pd/Pt95–98%High purity, minimal byproductsHigh energy input, costly catalysts
Base-Catalyzed Exchange80–120°C, NaOD/KOtBu90–94%Mild conditions, scalableLonger reaction times

Purification and Quality Control

Post-synthesis purification ensures the removal of residual alcohols, catalysts, and non-deuterated impurities.

Vacuum Distillation

Unreacted 2-propylheptanol and low-boiling byproducts are removed under reduced pressure (10–20 mmHg) at 180–200°C. This step reduces the acid value to <0.05 mg KOH/g, critical for NMR applications.

Column Chromatography

Silica gel chromatography with hexane:ethyl acetate (9:1) eluent isolates this compound from isotopic isomers. Purity exceeding 99.5% is confirmed via GC-MS and ¹H-NMR.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Deuterium incorporation is verified by the absence of proton signals in the aromatic region (δ 7.2–7.8 ppm) and aliphatic chains (δ 0.8–1.6 ppm). Quantitative ²H-NMR confirms >98% isotopic enrichment.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 450.69 (C₂₈H₃₈D₄O₄⁺), consistent with the theoretical molecular weight.

Industrial-Scale Production Considerations

Catalytic System Optimization

Titanium-based catalysts offer superior activity over traditional sulfuric acid, reducing side reactions and corrosion. Pilot-scale trials demonstrate a 15% reduction in energy consumption compared to conventional methods.

Waste Management

The patent CN101967098A emphasizes a closed-loop system for recycling 2-propylheptanol and neutralizing wastewater with sodium carbonate, achieving near-zero liquid discharge .

Chemical Reactions Analysis

Bis(2-propylheptyl) Phthalate-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents like chloroform or methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(2-propylheptyl) Phthalate-d4 has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparisons

a. Non-Deuterated Phthalates:

  • Di(2-ethylhexyl) phthalate (DEHP): A widely studied phthalate with a shorter alkyl chain (C8) compared to DPHP (C10). DEHP is metabolized into mono(2-ethylhexyl) phthalate (MEHP), while DPHP forms mono(2-propylheptyl) phthalate (MPHP) as a primary metabolite.
  • Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP): These longer-chain phthalates (C9-C10) share DPHP’s low volatility and high stability. However, DPHP’s branched 2-propylheptyl groups confer distinct metabolic pathways, resulting in slower hydrolysis and lower bioaccumulation compared to DINP and DIDP .

b. Deuterated Phthalates:

  • Diethyl phthalate-d4 (DEP-d4) and Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4): These deuterated analogs are used as internal standards in gas chromatography-mass spectrometry (GC-MS). DPHP-d4 outperforms DEP-d4 in complex matrices due to its structural similarity to high-molecular-weight phthalates, reducing matrix effects .
  • Diphenyl phthalate-d4: Another deuterated standard, but its linear structure and lower molecular weight make it less suitable for analyzing branched phthalates like DPHP .

Analytical Performance

DPHP-d4’s primary advantage lies in its role as a stable isotope tracer. In a 2023 study, deuterated phthalates like DPHP-d4 demonstrated superior precision (<5% variability) in quantifying DPHP metabolites in urine compared to non-deuterated internal standards . For example, DEHP-d4 showed cross-reactivity in DPHP assays due to overlapping fragmentation patterns, whereas DPHP-d4 provided specificity .

Toxicity and Regulatory Status

  • DPHP vs. DPHP-d4 is presumed to share these properties but is used in trace quantities for research, avoiding significant toxicological risks .
  • Regulatory Trends: DPHP is under increased regulatory scrutiny in the EU, with 2024 listings requiring additional environmental and health effect studies . In contrast, deuterated analogs like DPHP-d4 are exempt from restrictions due to their specialized analytical use .

Data Table: Key Properties of DPHP-d4 and Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Regulatory Status (EU) Key Metabolites
DPHP-d4 C28H42D4O4 ~450.7 Internal standard for DPHP analysis Exempt (analytical use) MPHP-d4
DPHP C28H46O4 446.67 Plasticizer Under review (ED studies pending) MPHP, oxidized derivatives
DEHP-d4 C24H34D4O4 ~390.6 Internal standard for DEHP analysis Restricted (REACH SVHC) MEHP-d4
DINCH C26H46O4 424.6 Non-phthalate plasticizer Approved (low toxicity) Cyclohexanoic acid derivatives
DOTP C24H38O4 390.56 Plasticizer Approved (REACH registered) Mono-terephthalates

Biological Activity

Bis(2-propylheptyl) phthalate-d4 (DPHP-d4) is a deuterated form of di-2-propylheptyl phthalate (DPHP), a plasticizer commonly used in the production of flexible plastics, particularly polyvinyl chloride (PVC). The biological activity of DPHP-d4 is significant due to its potential health implications and metabolic pathways, which have been the subject of various studies. This article synthesizes research findings related to the biological activity of DPHP-d4, focusing on its metabolism, toxicity, and potential effects on human health.

Metabolism and Pharmacokinetics

DPHP is primarily metabolized in the body to several active metabolites, including mono-(2-propylheptyl) phthalate (MPHP), hydroxylated forms (OH-MPHP), and oxidized forms (oxo-MPHP). Research indicates that DPHP has a low bioavailability due to rapid metabolism. The half-lives and area under the concentration-time curve (AUC) for DPHP and its metabolites were studied in rats, revealing that peak concentrations of metabolites occur within hours post-administration, suggesting efficient metabolic processing .

Table 1: AUC and Half-Lives of DPHP and Metabolites

CompoundHalf-life (h)AUC (nmol·h/l per µmol DPHP(-d4)/kg b.w.) at 0.7 mg/kgAUC at 100 mg/kg
DPHPn.d.n.d.13
MPHP2.519478
OH-MPHP3.018372
Oxo-MPHP3.310036
cx-MPHPn.d.n.d.8.2

Toxicological Effects

Toxicological studies have highlighted the potential adverse effects of DPHP on reproductive health. A subchronic feeding study in rats indicated a no observed adverse effect level (NOAEL) of 40 mg/(kg bw·d), suggesting that exposure levels above this threshold may lead to reproductive toxicity . Moreover, the metabolites OH-MPHP and oxo-MPHP have been identified as robust biomarkers for assessing exposure levels in humans.

Case Study: Human Exposure Assessment

A study involving five healthy male volunteers administered with DPHP-d4 revealed significant urinary excretion of its metabolites within a 48-hour period post-intake. The mean excretion half-lives for OH-MPHP, oxo-MPHP, and cx-MPHP were approximately 6.51, 6.87, and 8.16 hours, respectively . This study underscores the importance of monitoring these metabolites as indicators of DPHP exposure.

Table 2: Antibacterial Activity Overview

CompoundInhibition Zone (mm) at Various Concentrations
Bis-(2-ethylhexyl) phthalateVaries by concentration; highest at 250 ppm

Q & A

Advanced Research Question

  • In Vitro Models : Use human liver microsomes (HLMs) or recombinant CYP450 enzymes (e.g., CYP3A4) to study oxidative metabolism. DPHP-d4 shows slower enzymatic degradation due to deuterium kinetic isotope effects (KIE), altering metabolite profiles compared to DPHP .
  • In Vivo Models : Rodent studies with deuterium tracing (e.g., Sprague-Dawley rats) reveal that DPHP-d4 has a longer half-life (t₁/₂ = 48–72 hours) and reduced urinary excretion of mono(2-propylheptyl) phthalate (MPHP) metabolites compared to DPHP .
  • PBPK Modeling : Calibrate physiologically based pharmacokinetic (PBPK) models using in vitro hepatic clearance data and in vivo biomonitoring results to predict tissue-specific distribution .

How can researchers address discrepancies in DPHP-d4 stability data across different environmental and biological matrices?

Advanced Research Question

  • Matrix-Specific Degradation : DPHP-d4 exhibits variable stability in aqueous environments (hydrolysis t₁/₂ = 14 days at pH 7) versus biological matrices (e.g., plasma t₁/₂ = 24 hours). Use isotopically labeled internal standards added at sample collection to correct for degradation .
  • Light/Temperature Sensitivity : Store samples at −80°C in amber vials to prevent photodegradation and esterase-mediated hydrolysis .
  • Contradictory Data Resolution : Compare extraction efficiencies across studies using standardized protocols (e.g., EPA Method 8270) and inter-laboratory validation .

What strategies ensure compliance with evolving regulatory frameworks (e.g., ZDHC MRSL, AFIRM RSL) when using DPHP-d4 in laboratory settings?

Advanced Research Question

  • Supplier Compliance : Require SDS documentation confirming DPHP-d4 meets ZDHC MRSL limits (<0.1% w/w for phthalates) and lacks cross-contamination from restricted analogs like DEHP .
  • Waste Management : Treat spent DPHP-d4 solutions as hazardous waste (per CLP/GHS guidelines) and use authorized disposal facilities for deuterated compounds .
  • Alternatives Assessment : Evaluate non-phthalate plasticizers (e.g., diisononyl adipate) for comparative studies to align with EPA-recommended substitutes .

What are the critical data gaps in understanding the environmental fate and cumulative risk of DPHP-d4, and how can they be addressed methodologically?

Advanced Research Question

  • Environmental Persistence : Current data lack long-term soil adsorption studies (Koc values) and aquatic bioaccumulation factors (BCF). Use OECD 307/309 guidelines to quantify degradation pathways .
  • Cumulative Risk : Combine DPHP-d4 with other phthalates in mixture toxicity assays (e.g., CIITI model) to assess additive endocrine disruption .
  • Sensitive Populations : Expand biomonitoring in cohorts with high exposure (e.g., industrial workers) using urinary MPHP-d4 quantification and Bayesian kernel machine regression (BKMR) for dose-response analysis .

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